2-Methylbutyrylglycine

Description

Contextualizing 2-Methylbutyrylglycine as an Acyl Glycine (B1666218) Metabolite

This compound belongs to a class of compounds known as acylglycines. cymitquimica.comhmdb.ca Acylglycines are typically minor metabolites of fatty acids. hmdb.ca They are formed in the mitochondria when an acyl-CoA molecule is conjugated with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. hmdb.ca This process serves as a detoxification pathway, helping to remove excess or abnormal acyl-CoA esters that can be toxic to cells. The accumulation of specific acylglycines in bodily fluids, such as urine, can therefore indicate a blockage or deficiency in a particular metabolic pathway. hmdb.ca

The formation of this compound specifically occurs when there is an accumulation of its precursor, 2-methylbutyryl-CoA. hmdb.ca This intermediate is a product of the catabolism of the essential amino acid L-isoleucine. hmdb.cacaymanchem.com When the enzyme responsible for the next step in the breakdown of L-isoleucine is deficient, 2-methylbutyryl-CoA levels rise within the mitochondria. hmdb.ca To mitigate the potential toxicity of this buildup, the body conjugates 2-methylbutyryl-CoA with glycine, forming this compound, which is then excreted in the urine. hmdb.ca

Role of this compound in Inborn Errors of Metabolism

The presence of elevated levels of this compound in urine is a key diagnostic marker for several inborn errors of metabolism. hmdb.cabovinedb.ca These are genetic disorders that result in defects in the body's metabolic pathways.

Association with Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

The most prominent metabolic disorder associated with elevated this compound is Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), also known as 2-methylbutyryl-CoA dehydrogenase deficiency. hmdb.camedlineplus.gov This is a rare, autosomal recessive disorder caused by mutations in the ACADSB gene, which provides instructions for making the short/branched-chain acyl-CoA dehydrogenase enzyme. medlineplus.govfrontiersin.orgmedlineplus.gov This enzyme is crucial for the breakdown of L-isoleucine. medlineplus.govmedlineplus.gov

In individuals with SBCADD, the deficient enzyme activity leads to the accumulation of 2-methylbutyryl-CoA. hmdb.ca This, in turn, results in the increased formation and urinary excretion of this compound. hmdb.camedlineplus.gov The isolated and significant elevation of this compound in urine is considered a hallmark of SBCADD. hmdb.ca Newborn screening programs often detect SBCADD by identifying elevated levels of a related compound, C5-acylcarnitine (2-methylbutyrylcarnitine), in the blood. medlineplus.govfrontiersin.org Subsequent analysis of urinary organic acids confirms the diagnosis by detecting high levels of this compound. frontiersin.orgresearchgate.net

While many individuals with SBCADD identified through newborn screening remain asymptomatic, some may develop clinical symptoms such as poor feeding, lethargy, vomiting, seizures, and developmental delays. medlineplus.govmedlineplus.govnih.gov The accumulation of metabolites like this compound is thought to contribute to the neurological symptoms observed in some patients, potentially through mechanisms involving oxidative stress. nih.gov

Presence in Other Metabolic Disorders

Elevated levels of this compound are not exclusive to SBCADD and can be observed in other metabolic disorders, although typically not as the primary or sole abnormal finding. These include:

Propionic Acidemia: This is an inborn error of metabolism affecting the breakdown of several amino acids, including isoleucine. The enzymatic block in propionic acidemia occurs further down the metabolic pathway, but can still lead to a secondary accumulation of earlier intermediates, including 2-methylbutyryl-CoA, and consequently, this compound. hmdb.canih.gov One study documented the excretion of N-2-methylbutyrylglycine in the urine of a patient with propionic acidemia. nih.gov

Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency): This disorder is caused by defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH), which are essential for the function of multiple acyl-CoA dehydrogenases, including the one involved in isoleucine metabolism. nih.govnih.gov As a result, a wide range of acyl-CoAs accumulate, leading to the excretion of various acylglycines, including isovalerylglycine, isobutyrylglycine, and this compound. nih.govnih.govsigmaaldrich.com

Ethylmalonic Encephalopathy: This is a severe, rare metabolic disorder characterized by a combination of clinical and biochemical abnormalities. thieme-connect.comnih.gov Patients with ethylmalonic encephalopathy often show elevated urinary excretion of several acylglycines, including isobutyrylglycine and this compound, alongside markedly increased levels of ethylmalonic acid. thieme-connect.comnih.govresearchgate.net This is thought to be due to a functional, possibly secondary, deficiency of the 2-methyl-branched chain acyl-CoA dehydrogenase activity in vivo. nih.gov

Table 1: Inborn Errors of Metabolism Associated with Elevated this compound

| Disorder | Primary Defect | Other Key Metabolites |

|---|---|---|

| Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) | Deficiency of short/branched-chain acyl-CoA dehydrogenase in the L-isoleucine catabolic pathway. medlineplus.govmedlineplus.gov | Elevated C5-acylcarnitine in blood. medlineplus.govfrontiersin.org |

| Propionic Acidemia | Deficiency of propionyl-CoA carboxylase. hmdb.ca | Methylcitric acid, 3-hydroxypropionate. nih.gov |

| Glutaric Aciduria Type II | Defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH). nih.govnih.gov | Glutaric acid, ethylmalonic acid, isovaleric acid, isobutyric acid, and other acylglycines. nih.gov |

| Ethylmalonic Encephalopathy | Mutations in the ETHE1 gene, leading to dysfunction of a mitochondrial sulfur dioxygenase. nih.govresearchgate.net | Ethylmalonic acid, methylsuccinic acid, isobutyrylglycine. thieme-connect.comresearchgate.netnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Ethylhydracrylic acid |

| 2-Methyl-3-oxovaleric acid |

| 2-Methylbutyric acid |

| 2-Methylbutyryl-CoA |

| 2-Methylbutyrylcarnitine (B1244155) |

| This compound |

| 3-Hydroxypropionate |

| Acyl-CoA |

| Acylglycine |

| Adipic acid |

| Alloisoleucine |

| Butyryl-CoA |

| C5-acylcarnitine |

| Ethylmalonic acid |

| Glutaric acid |

| Glycine |

| Homoserine |

| Isobutyryl-CoA |

| Isobutyrylglycine |

| Isoleucine |

| Isovaleric acid |

| Isovalerylglycine |

| L-isoleucine |

| Leucine |

| Mercaptopyruvic acid |

| Methionine |

| Methylcitric acid |

| Methylsuccinic acid |

| Pivalic acid |

| Propionyl-CoA |

| Pyruvic acid |

| Thiosulfate |

| Tiglylglycine |

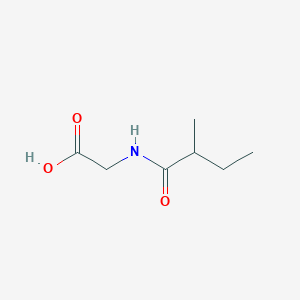

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866253 | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52320-67-9 | |

| Record name | 2-Methylbutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Basis

L-Isoleucine Catabolism and 2-Methylbutyrylglycine Formation

The breakdown of L-isoleucine is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 2-Methylbutyryl-CoA. When the catabolic pathway is impaired, this intermediate accumulates and is subsequently detoxified through conjugation with glycine (B1666218), forming this compound.

The catabolism of L-isoleucine involves a series of enzymatic reactions. One of the critical steps is the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA. researchgate.net This reaction is a dehydrogenation step essential for the continued breakdown of the isoleucine carbon skeleton. researchgate.net In a healthy metabolic state, the concentration of 2-Methylbutyryl-CoA is kept low as it is efficiently processed by the next enzyme in the pathway.

When there is a defect in the isoleucine degradation pathway, 2-methylbutyryl-CoA accumulates within the mitochondria. hmdb.canih.gov To mitigate the potential toxicity of this accumulated acyl-CoA ester, the body utilizes a detoxification mechanism involving the enzyme Acyl-CoA Glycine N-Acyltransferase, also known as glycine-N-acylase. hmdb.canih.gov This enzyme catalyzes the transfer of the 2-methylbutyryl group from 2-methylbutyryl-CoA to the amino group of glycine, forming this compound. hmdb.canih.gov This newly formed compound is then typically excreted in the urine. hmdb.camedlineplus.gov

The chemical reaction is as follows: 2-Methylbutyryl-CoA + Glycine ⇌ CoA + this compound hmdb.cawikipedia.org

This conjugation reaction is a crucial adaptive response to the accumulation of a potentially harmful metabolic intermediate.

Interplay with Other Metabolic Pathways

The metabolism of the three branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is interconnected, particularly in their initial catabolic steps. nih.gov These amino acids share the first two enzymatic reactions, catalyzed by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov Following these initial shared steps, the metabolic pathways for each BCAA diverge. youtube.com

Relationship with Branched-Chain Amino Acid Oxidation (Leucine, Isoleucine, Valine)

The catabolism of all three BCAAs—leucine, isoleucine, and valine—initiates with two common enzymatic steps. The first is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the amino acids to their respective branched-chain α-keto acids (BCKAs). The second step is the irreversible oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKD) complex, yielding their corresponding acyl-CoA derivatives. nih.gov

Subsequent to these shared initial reactions, the metabolic pathways diverge. A deficiency in the SBCAD enzyme specifically impairs the degradation of isoleucine. This leads to an accumulation of 2-methylbutyryl-CoA, the substrate for SBCAD. While the primary impact of SBCAD deficiency is on the isoleucine catabolic pathway, the intricate and competitive nature of BCAA metabolism suggests potential secondary effects on leucine and valine oxidation. High concentrations of one BCAA or its metabolites can competitively inhibit the transport and metabolism of the others. nih.gov For instance, elevated levels of leucine have been shown to enhance the catabolism of all BCAAs, which can lead to a depletion of isoleucine and valine. nih.gov

Enzymes in the Initial Steps of Branched-Chain Amino Acid Catabolism

| Enzyme | Abbreviation | Function | Amino Acid Substrates |

|---|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Reversible transamination of BCAAs to their corresponding α-keto acids. | Leucine, Isoleucine, Valine |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKD | Irreversible oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoA derivatives. | α-Ketoisocaproate (from Leucine), α-Keto-β-methylvalerate (from Isoleucine), α-Ketoisovalerate (from Valine) |

Potential Involvement of the R-pathway of Isoleucine Oxidation and 2-Ethylhydracrylic Aciduria

The primary catabolic route for L-isoleucine is the S-pathway. However, an alternative, typically minor, route known as the R-pathway also exists. In individuals with SBCAD deficiency, the blockage in the S-pathway leads to an increased metabolic flux through this alternative R-pathway. This metabolic shift results in the production and excretion of 2-ethylhydracrylic acid (2-EHA), a key intermediate of the R-pathway. Consequently, individuals with SBCAD deficiency often exhibit 2-ethylhydracrylic aciduria, the presence of elevated levels of 2-EHA in the urine.

The observation of 2-ethylhydracrylic aciduria in the context of SBCAD deficiency has significant diagnostic implications. While this compound is a hallmark of this condition, the detection of 2-EHA provides further evidence of a disruption in isoleucine metabolism. Interestingly, the presence of 2-EHA in SBCAD deficiency suggests that an enzyme other than SBCAD may be responsible for the dehydrogenation of R-2-methylbutyryl-CoA in the R-pathway. The increased utilization of the R-pathway may function as a "safety valve" to manage the overflow of metabolites from the blocked S-pathway, potentially mitigating the severity of the metabolic disturbance.

Key Metabolites in Isoleucine Oxidation Pathways

| Metabolite | Metabolic Pathway | Significance in SBCAD Deficiency |

|---|---|---|

| This compound | Alternative metabolism of accumulated 2-methylbutyryl-CoA | Primary biomarker for SBCAD deficiency. |

| 2-Ethylhydracrylic Acid (2-EHA) | R-pathway of Isoleucine Oxidation | Elevated levels indicate increased flux through the R-pathway due to a block in the S-pathway. |

Clinical Significance and Phenotypic Spectrum of 2 Methylbutyrylglycinuria

Genotype-Phenotype Correlations in SBCADD

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, which codes for the short/branched-chain acyl-CoA dehydrogenase enzyme essential for the breakdown of the amino acid isoleucine. medlineplus.govnih.govmedlineplus.gov A deficiency in this enzyme leads to the buildup of 2-methylbutyryl-CoA, which is then converted to 2-methylbutyrylglycine and excreted in the urine. medlineplus.gov Despite a clear genetic cause, establishing a direct correlation between an individual's specific genetic mutations (genotype) and their clinical symptoms (phenotype) in SBCADD is challenging. nih.gov

Research and clinical observations have shown significant variability in how the disorder presents. A large percentage of individuals identified with SBCADD, particularly through newborn screening programs, remain entirely asymptomatic throughout their lives. nih.govresearchgate.net Conversely, others develop severe neurological and systemic symptoms. researchgate.net This has led to debate over whether SBCADD should be classified as a disease or a biochemical phenotype. researchgate.netfrontiersin.org The lack of a clear genotype-phenotype correlation means that predicting the clinical course based on genetic results alone is not currently possible. nih.gov

Impact of Specific ACADSB Mutations on Clinical Presentation (e.g., c.1165A>G mutation)

Numerous mutations in the ACADSB gene have been identified in individuals with SBCADD. frontiersin.org These mutations can include changes that substitute one amino acid for another or result in an abnormally small, non-functional enzyme. medlineplus.gov

One of the most studied mutations is c.1165A>G . This specific variant has been identified as a founder mutation in the Hmong population, an ethnic group originally from Southwest China. frontiersin.orgnih.gov Studies in Wisconsin found that 90 of 92 confirmed SBCADD cases were in individuals of Hmong descent, with the vast majority being homozygous for the c.1165A>G mutation. nih.gov Interestingly, despite being homozygous, most of these infants were clinically asymptomatic. nih.gov This contrasts with earlier reports where the c.1165A>G variant was found in symptomatic patients presenting with developmental abnormalities. researchgate.net The c.1165A>G mutation has also been identified as the most common variant in a study of Chinese patients with SBCADD, all of whom were also asymptomatic during the follow-up period. frontiersin.org

The table below summarizes various mutations in the ACADSB gene and the observed clinical status of the individuals.

| Mutation | Clinical Presentation | Population/Comments |

| c.1165A>G | Mostly asymptomatic, particularly when identified via newborn screening. frontiersin.orgnih.gov Some early reports linked it to developmental abnormalities. researchgate.net | Founder mutation in the Hmong population; also common in Chinese populations. frontiersin.orgnih.gov |

| c.443C>T | Reported in symptomatic patients. nih.gov | - |

| c.908G>C | Reported in symptomatic patients. nih.gov | - |

| c.1102T>C | Reported in symptomatic patients. nih.gov | - |

| c.303+3A>G | Found in a homozygous state in a symptomatic patient with autism and mental retardation. nih.gov | Patient of Somali/Eritrean origin. nih.gov |

| c.275C>G | Found in asymptomatic infants identified by newborn screening. frontiersin.org | Reported in a study of Chinese patients. frontiersin.org |

This data highlights the significant challenge in predicting clinical outcomes based solely on the identified ACADSB mutation. Siblings with the exact same genotype have even been reported to have different clinical outcomes, with one being symptomatic and the other remaining healthy. nih.gov

Influence of External Factors (e.g., Infections, Metabolic Stress) on Symptom Manifestation

External factors are believed to play a crucial role in triggering clinical symptoms in individuals with a genetic predisposition for SBCADD. nih.gov Many individuals who are otherwise asymptomatic may develop acute symptoms when subjected to metabolic stress. medlineplus.gov

Triggers for symptom manifestation can include:

Infections and fever medlineplus.govbabysfirsttest.orgnih.gov

Prolonged periods of fasting medlineplus.gov

A diet high in protein medlineplus.gov

These stressors increase the body's energy demands and protein turnover, which can overwhelm the compromised metabolic pathway for isoleucine. This leads to the accumulation of toxic compounds, potentially causing the acute neurological and systemic symptoms associated with the disorder. medlineplus.govmedlineplus.gov The observation that clinical manifestations are often preceded by infectious diseases supports the idea that environmental factors are critical determinants of the clinical phenotype in genetically susceptible individuals. nih.gov

Diagnostic Methodologies and Biomarker Analysis

Confirmatory Diagnostic Approaches

Fibroblast-based Enzyme Activity Assays

For a definitive diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, the condition primarily associated with elevated 2-methylbutyrylglycine, enzyme activity assays using cultured skin fibroblasts are employed. nih.gov These assays provide direct evidence of the metabolic defect.

The methodology involves incubating fibroblast lysates with the specific substrate, 2-methylbutyryl-CoA. The activity of the SBCAD enzyme is then quantified by measuring the rate at which the substrate is converted into its product. High-performance liquid chromatography (HPLC) is often used to separate and quantify the substrate and reaction products. nih.gov A significant reduction in enzyme activity compared to control samples confirms the diagnosis. In one reported case, the enzyme activity in the patient's fibroblasts was severely decreased to just 10% of the activity found in control cells. nih.gov This type of functional study is crucial for confirming a diagnosis, particularly when genetic testing yields variants of unknown significance.

Differential Diagnosis of Elevated this compound

The presence of this compound, or its precursor marker C5 acylcarnitine in blood, is not exclusive to SBCAD deficiency. Therefore, a careful differential diagnosis is essential to distinguish it from other metabolic conditions.

Differentiation from Isovaleric Acidemia

The most common challenge in newborn screening is differentiating SBCAD deficiency from Isovaleric Acidemia (IVA). frontiersin.orgnih.gov Both disorders result in an elevated C5 acylcarnitine level on tandem mass spectrometry (MS/MS) because the primary markers, 2-methylbutyrylcarnitine (B1244155) (for SBCADD) and isovalerylcarnitine (B1198194) (for IVA), are isomers and cannot be distinguished by this initial screening method. nih.govnih.govnih.govaap.org

The definitive differentiation is achieved through second-tier testing, primarily urine organic acid analysis. aap.orgnih.govoklahoma.gov

In SBCAD deficiency , the urine will show elevated levels of this compound. nih.govtexas.gov

In Isovaleric Acidemia , the characteristic urinary metabolite is isovalerylglycine. oklahoma.govtexas.gov

While both conditions stem from defects in branched-chain amino acid metabolism, SBCAD deficiency is a disorder of L-isoleucine breakdown, whereas IVA is a disorder of L-leucine metabolism. oklahoma.govtexas.gov Clinically, IVA often presents with more severe neonatal symptoms, including metabolic ketoacidosis and a distinct "sweaty feet" odor, which are typically absent in the largely asymptomatic cases of SBCAD deficiency identified through screening. nih.govoklahoma.govtexas.gov

| Feature | SBCAD Deficiency | Isovaleric Acidemia (IVA) |

|---|---|---|

| Inheritance | Autosomal Recessive orpha.net | Autosomal Recessive nih.gov |

| Affected Amino Acid | L-isoleucine texas.govbabysfirsttest.org | L-leucine nih.govtexas.gov |

| Newborn Screen Marker | Elevated C5 acylcarnitine rarediseases.org | Elevated C5 acylcarnitine nih.gov |

| Confirmatory Urine Metabolite | This compound nih.govtexas.gov | Isovalerylglycine oklahoma.govtexas.gov |

| Typical Clinical Picture | Often asymptomatic orpha.netrarediseases.org | Neonatal ketoacidosis, "sweaty feet" odor nih.govtexas.gov |

Consideration of Other Organic Acidurias Presenting with 2-Methylbutyrylglycinuria

While the isolated and significant excretion of this compound is the hallmark of SBCAD deficiency, trace amounts of this compound may be detected in other organic acidurias. hmdb.ca These are typically conditions that cause a secondary disruption of the isoleucine degradation pathway or other metabolic routes.

Conditions that may present with elevated this compound include:

Propionyl-CoA carboxylase deficiency: Patients may excrete this compound after an isoleucine load. hmdb.ca

Glutaric aciduria type II (Multiple acyl-CoA dehydrogenase deficiency): This disorder involves a defect in the electron transfer flavoprotein system, affecting multiple acyl-CoA dehydrogenases, including SBCAD. hmdb.ca

Ethylmalonic encephalopathy: This is another complex metabolic disorder where this compound can be elevated in the urine. hmdb.ca

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: This condition affects a later step in isoleucine metabolism and can lead to the accumulation of upstream metabolites. nih.gov

β-ketothiolase deficiency: Another defect in the isoleucine pathway that can result in the excretion of various abnormal metabolites. nih.gov

Challenges in Diagnosis and Underestimation of Prevalence

The diagnosis of SBCAD deficiency is fraught with challenges that contribute to a likely underestimation of its true prevalence.

A primary challenge arises from the non-specific nature of the initial newborn screening marker, C5 acylcarnitine. frontiersin.orgnih.gov The need for second-tier testing to differentiate from IVA and other causes of C5 elevation complicates the diagnostic process. aap.org Furthermore, the clinical picture of SBCAD deficiency is highly variable. While some early case reports linked the condition to developmental delay, seizures, and hypotonia, the vast majority of cases identified through newborn screening, particularly in the Hmong population, are clinically asymptomatic. orpha.netwikipedia.orgmedlineplus.gov This lack of a clear clinical phenotype makes diagnosis outside of newborn screening difficult. nih.gov

The prevalence of SBCAD deficiency is likely underestimated for several reasons. Firstly, some individuals with the genetic defect may not be detected by newborn screening programs. nih.gov Studies have shown that setting the C5 acylcarnitine cutoff value too high can miss homozygous individuals. nih.govnih.gov A study in Wisconsin found that the screening cutoff would need to be significantly lowered to detect all infants homozygous for the common ACADSB c.1165 A>G mutation. nih.gov Secondly, some patients may show only slightly elevated C5 concentrations that can fall into the normal range on follow-up tests, leading to missed diagnoses. frontiersin.orgnih.gov

The prevalence of SBCAD deficiency shows significant ethnic and regional variation. It is remarkably common in people of Hmong descent, affecting an estimated 1 in 250 to 1 in 500 individuals in these communities. medlineplus.govmedlineplus.govutah.gov In contrast, the prevalence in other populations is much lower. For instance, the approximate prevalence in non-Hmong births in Wisconsin was 1 in 540,780, while a study in Quanzhou, China, estimated an incidence of 1 in 30,379. frontiersin.orgnih.govnih.gov This wide variation, combined with the high rate of asymptomatic individuals and screening limitations, suggests that the true worldwide prevalence is unknown and probably underestimated. frontiersin.orgmedlineplus.gov

| Population | Estimated Prevalence / Incidence | Reference |

|---|---|---|

| Hmong Population | 1 in 250 to 1 in 500 | medlineplus.govmedlineplus.govutah.gov |

| Wisconsin (non-Hmong) | ~1 in 540,780 | nih.gov |

| Quanzhou, China | ~1 in 30,379 | frontiersin.orgnih.gov |

| Worldwide | Unknown | medlineplus.gov |

Pathophysiological Mechanisms of 2 Methylbutyrylglycine Toxicity

Accumulation of 2-Methylbutyryl-CoA and Downstream Metabolites

SBCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADSB gene. nih.govnih.gov This gene provides the blueprint for the SBCAD enzyme, which is crucial for the proper breakdown of L-isoleucine. nih.govnih.gov A deficiency in this enzyme leads to a metabolic blockade, resulting in the upstream accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondria. hmdb.canih.gov

The cellular machinery attempts to detoxify the excess 2-methylbutyryl-CoA by rerouting it into alternative metabolic pathways. One such pathway involves the conjugation of 2-methylbutyryl-CoA with the amino acid glycine (B1666218). hmdb.canih.gov This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase, leading to the formation of 2-Methylbutyrylglycine. hmdb.ca Consequently, individuals with SBCAD deficiency exhibit significantly elevated levels of this compound in their urine, a hallmark biochemical indicator of the disorder. hmdb.canih.gov

Another metabolite that accumulates is 2-methylbutyryl carnitine, which is found in elevated concentrations in the blood of affected individuals. nih.gov While the body attempts to mitigate the toxicity of 2-methylbutyryl-CoA through these conjugation reactions, the resulting downstream metabolites, particularly this compound, are themselves implicated in the subsequent cellular damage.

Role of Oxidative Stress in Brain Damage

A growing body of evidence points to oxidative stress as a central mechanism in the brain damage associated with this compound toxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the body's antioxidant defense systems to neutralize these harmful molecules. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate, rich lipid content, and relatively lower antioxidant capacity.

Research has demonstrated that this compound can induce lipid peroxidation, a destructive process where ROS attack lipids in cell membranes, leading to cellular damage. nih.gov In vitro studies on rat brain cortex have shown that exposure to this compound leads to an increase in thiobarbituric acid-reactive species (TBA-RS), which are established markers of lipid peroxidation. nih.gov This indicates that the accumulation of this compound can directly contribute to the oxidative degradation of lipids within the brain. nih.gov

Table 1: Research Findings on this compound and Lipid Oxidative Damage

| Parameter | Observation | Implication |

| Thiobarbituric Acid-Reactive Species (TBA-RS) | Increased levels in the presence of this compound. nih.gov | Indicates an elevation in lipid peroxidation and oxidative damage to lipids. |

| Prevention by Free Radical Scavengers | The increase in TBA-RS levels induced by this compound is prevented by the presence of free radical scavengers. nih.gov | Suggests that the lipid damage is mediated by the generation of reactive oxygen species. |

In addition to promoting oxidative damage, this compound has been shown to compromise the brain's antioxidant defense mechanisms. A key component of this defense is glutathione (B108866) (GSH), a major intracellular antioxidant. Studies have revealed that this compound leads to a decrease in glutathione levels in rat brain preparations. nih.gov This depletion of a critical antioxidant leaves the brain more susceptible to the damaging effects of ROS.

Table 2: Effects of this compound on Antioxidant Defenses

| Antioxidant Component | Effect of this compound | Consequence |

| Glutathione (GSH) | Decreased levels in rat brain preparations and C6 glioma cells. nih.gov | Weakened non-enzymatic antioxidant defense, increasing vulnerability to oxidative stress. |

| Sulfhydryl Groups | Induced oxidation in cortical supernatants. nih.gov | Potential for impaired protein function and cellular dysregulation. |

| Prevention by Free Radical Scavengers | The decrease in glutathione levels is preventable by free radical scavengers. nih.gov | Reinforces the role of reactive oxygen species in the depletion of antioxidant defenses. |

Impact on Neuronal Function and Central Nervous System

The culmination of metabolic disruption and oxidative stress precipitated by the accumulation of this compound has a significant impact on the central nervous system (CNS). Clinically, individuals with SBCAD deficiency can present with a range of neurological symptoms, including seizures, psychomotor delay, developmental delay, and in some cases, features of autism. hmdb.canih.gov

While the precise molecular mechanisms linking this compound to these neurological manifestations are still under investigation, it is hypothesized that the widespread oxidative damage to lipids and proteins, coupled with the depletion of antioxidant defenses, impairs neuronal function. The brain's intricate network of communication relies on the integrity of neuronal membranes and the proper functioning of a vast array of proteins. Oxidative damage can disrupt these fundamental components, leading to altered neuronal signaling and excitability.

Disturbances in the metabolic pathways of branched-chain amino acids, such as isoleucine, are predicted to cause a wide spectrum of neurological symptoms, as these amino acids serve as fuel for the brain and are involved in neurotransmitter synthesis and signaling. hmdb.ca The toxic accumulation of metabolites like this compound likely contributes to a neurotoxic environment that undermines the normal development and function of the CNS, ultimately leading to the observed clinical outcomes.

Research Models and Experimental Studies

In Vitro Models for Studying 2-Methylbutyrylglycine Effects

In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of this compound. These systems are instrumental in understanding the direct impact of this metabolite on different cell types and tissues.

Cell culture studies offer a simplified and reproducible system to examine the cellular responses to this compound. The rat C6 glioma cell line, which shares characteristics with glial cells in the brain, has been a valuable tool in this research. nih.gov

In one study, C6 glioma cells were exposed to this compound to investigate its effects on oxidative stress parameters. The findings revealed that this compound led to a significant decrease in glutathione (B108866) (GSH) levels, a key non-enzymatic antioxidant. nih.gov However, the compound did not induce cell death in these cells. nih.gov This suggests that while this compound can disrupt the cellular antioxidant defense system, it may not be directly cytotoxic to C6 glioma cells under the experimental conditions tested. nih.gov

Fibroblast cell lines obtained from patients with SBCADD have also been instrumental in diagnosing the disorder and in studying the functional consequences of specific gene mutations. nih.govresearchgate.net These patient-derived cells provide a relevant genetic background to investigate the metabolic perturbations associated with the condition.

Table 1: Effects of this compound on C6 Glioma Cells

| Parameter Measured | Observation | Reference |

|---|---|---|

| Glutathione (GSH) Levels | Decreased | nih.gov |

To understand the effects of this compound in a more complex and physiologically relevant context, researchers have utilized isolated brain tissues. Studies on the cerebral cortex of young rats have provided significant insights into the neurotoxic potential of this compound. nih.gov

When rat cerebral cortex preparations were incubated with this compound, several key indicators of oxidative stress were affected. The compound was found to increase the levels of thiobarbituric acid-reactive species (TBA-RS), which is an indicator of lipid peroxidation. nih.gov Furthermore, similar to the findings in C6 glioma cells, this compound induced a decrease in glutathione (GSH) levels and caused sulfhydryl oxidation in the cortical supernatants. nih.gov These effects on lipid oxidation and antioxidant defenses were prevented by the presence of free radical scavengers, implicating the involvement of reactive species in the mechanism of damage. nih.gov In contrast, the study noted that this compound did not affect protein damage, as measured by carbonyl formation. nih.gov

Table 2: Effects of this compound on Isolated Rat Cerebral Cortex

| Parameter Measured | Observation | Reference |

|---|---|---|

| Thiobarbituric Acid-Reactive Species (TBA-RS) | Increased | nih.gov |

| Glutathione (GSH) Levels | Decreased | nih.gov |

| Sulfhydryl Content | Oxidation observed | nih.gov |

Animal Models for SBCADD and 2-Methylbutyrylglycinuria

While in vitro studies provide valuable molecular data, animal models are essential for understanding the systemic and organism-level consequences of SBCADD and the accumulation of this compound.

A murine model for a related condition, short-chain acyl-coenzyme A dehydrogenase (SCAD) deficiency, has been identified in BALB/cByJ mice. nih.gov These mice exhibit undetectable SCAD activity and present with severe organic aciduria, including the excretion of N-butyrylglycine, a compound structurally similar to this compound. nih.gov This animal model develops a fatty liver upon fasting or high-fat dietary challenges and experiences hypoglycemia after prolonged fasting. nih.gov While this model has been pivotal for investigating the broader aspects of fatty acid metabolism defects, it is important to note the distinction from SBCADD, which involves the metabolism of the branched-chain amino acid isoleucine. nih.govnih.govmedlineplus.gov

Management Strategies and Therapeutic Interventions

Dietary Management

Dietary intervention is a cornerstone of therapy, aiming to reduce the intake of the precursor amino acid, L-isoleucine.

Isoleucine Restricted Diets

More targeted than a general low-protein diet, an isoleucine-restricted diet specifically limits the intake of this amino acid. Since the accumulation of 2-MBG is a direct consequence of a defect in the degradation pathway of L-isoleucine, restricting its dietary intake is a logical and effective therapeutic approach. texas.govnih.gov Research in animal models has shown that restricting isoleucine can lead to improvements in metabolic health. oklahoma.govgmdi.orgcaymanchem.com While the direct implementation in individuals with elevated 2-MBG is based on the underlying biochemical pathway, the principle is to prevent the accumulation of 2-methylbutyryl-CoA, the substrate that is subsequently converted to 2-MBG. texas.gov

L-Carnitine Supplementation and its Monitoring Role

L-carnitine plays a crucial role in mitochondrial fatty acid metabolism and is often used as a supplementary treatment. babysfirsttest.org In conditions with metabolic blocks, toxic acyl-CoA esters can accumulate and subsequently be conjugated with carnitine to form acylcarnitines, which can then be excreted. This process can lead to a secondary carnitine deficiency.

Emergency Regimens for Metabolic Stress

Individuals with defects in isoleucine metabolism can be at risk of acute metabolic decompensation during periods of illness, fasting, or other physiological stress. nih.govmedlineplus.gov These situations can trigger a catabolic state, leading to increased protein breakdown and a subsequent influx of amino acids, including isoleucine, which can overwhelm the compromised metabolic pathway.

Emergency management protocols are therefore essential. A key principle is the avoidance of prolonged fasting. metabolic.ie During intercurrent illness, it is crucial to provide adequate calories, often through intravenous dextrose, to prevent the body from breaking down its own proteins for energy. nih.gov Prompt medical attention is necessary if symptoms such as vomiting, lethargy, or poor feeding occur, as these can be signs of an impending metabolic crisis. texas.govoklahoma.gov The primary goal of emergency regimens is to reverse the catabolic state and provide the necessary energy to the body without relying on the impaired metabolic pathway. nih.gov

Long-term Monitoring and Clinical Outcomes

Long-term management involves regular monitoring to ensure metabolic stability and to assess growth and development.

Longitudinal Biochemical Assessment (Serum C5, Urine 2-MBG)

Consistent monitoring of specific biomarkers is critical for managing individuals with elevated 2-MBG. The primary biochemical markers are serum C5 acylcarnitine and urine 2-MBG. nih.govmetabolic.ie

A longitudinal study of individuals with SBCADD demonstrated that while serum C5 and urine 2-MBG levels did not normalize, serum C5 values often decreased or stabilized with L-carnitine treatment. nih.gov This suggests that serum C5 can be a valuable tool for monitoring treatment response. nih.gov The study also noted that urine 2-MBG values showed moderate variability within individual patients, making its role in routine monitoring less clear. nih.gov

Table 1: Longitudinal Biochemical Assessment Markers

| Biomarker | Sample Type | Clinical Utility |

|---|---|---|

| C5 Acylcarnitine | Serum/Plasma | Monitoring treatment response, particularly to L-carnitine supplementation. nih.gov |

Neurodevelopmental and Psychometric Assessments

The urinary excretion of 2-Methylbutyrylglycine is a primary biochemical marker for Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an inherited disorder of L-isoleucine metabolism. researchgate.nethrsa.gov The clinical presentation of individuals with 2-methylbutyrylglycinuria is highly variable, ranging from completely asymptomatic to severely symptomatic. nih.govfrontiersin.org Many individuals, particularly those identified through expanded newborn screening programs, exhibit no adverse health problems. frontiersin.orgnih.gov However, a subset of patients presents with significant clinical symptoms, including developmental delays, intellectual disability, seizures, and autism. nih.govtexas.gov This wide clinical spectrum underscores the importance of neurodevelopmental and psychometric assessments to ascertain the functional impact of the metabolic disorder on an individual's cognitive, behavioral, and adaptive skills.

Research findings highlight the disparate neurodevelopmental outcomes. A detailed case report of a four-year-old boy with 2-methylbutyrylglycinuria who presented with seizures, moderate mental retardation, and autism provides insight into the severe end of the clinical spectrum. researchgate.net A battery of psychometric tests was administered to formally evaluate his developmental and behavioral profile. The Wechsler Preschool and Primary Scale of Intelligence (WPPSI-R) assessment at age five indicated visual-spatial abilities equivalent to a three-year-old level; verbal tests could not be completed due to his lack of verbal communication. researchgate.net His adaptive functioning, as reported by his teacher using the Vineland-2 Adaptive Behavior Scale, was consistent with moderate mental retardation. researchgate.net While his motor development was assessed as normal, he was unable to follow verbal instructions during the examination. researchgate.net Behavioral assessments placed him within the autistic spectrum. researchgate.net

The table below summarizes the psychometric assessments used in this symptomatic case.

| Assessment Tool | Domain Assessed | Key Findings/Scores | Conclusion |

|---|---|---|---|

| Wechsler Preschool and Primary Scale of Intelligence (WPPSI-R) | Cognitive/Intellectual Functioning | Visual-spatial abilities at a 3-year-old level. Verbal tests could not be administered. | Moderate mental retardation. researchgate.net |

| Vineland-2 Adaptive Behavior Scale | Adaptive Functioning | Scores consistent with moderate mental retardation. | Significant deficits in adaptive behaviors. researchgate.net |

| Childhood Autism Rating Scale (CARS) | Autism/Behavioral Traits | Score of 41 (Cut-off for severe autism is 30). | Behavioral scores within the autistic spectrum. researchgate.net |

| Movement Assessment Battery for Children | Motor Skills | Motor development appeared normal. | Patient was unable to follow verbal instructions during the test. researchgate.net |

In stark contrast to such symptomatic presentations, multiple studies have documented cohorts of individuals with 2-methylbutyrylglycinuria who remain asymptomatic with normal development. frontiersin.orgnih.gov This is particularly prevalent in individuals of Hmong descent, where a common founder mutation is associated with the biochemical phenotype but rarely with clinical illness. nih.govbabysfirsttest.org Similarly, a study of twelve Chinese patients identified through newborn screening reported elevated this compound in all cases, yet the patients were asymptomatic at diagnosis and demonstrated normal growth and development during follow-up periods. frontiersin.org Another study following ten infants identified via newborn screening found that all subjects showed regular growth and psychomotor development over a median follow-up of 20.5 months. nih.gov

These findings illustrate that while the presence of this compound can be associated with severe neurodevelopmental disorders, it is not universally predictive of a poor outcome.

| Study/Population | Number of Patients | Key Neurodevelopmental Findings |

|---|---|---|

| Chinese Cohort (Liu et al., 2019) | 12 | All patients were asymptomatic with normal growth and development during follow-up. frontiersin.org |

| Italian Cohort (Caudarella et al., 2022) | 10 | All subjects showed regular growth and psychomotor development. nih.gov |

| Hmong Population Studies (General Finding) | Multiple | Individuals with the common founder mutation are typically asymptomatic. nih.govbabysfirsttest.org |

Future Directions in 2 Methylbutyrylglycine Research

Elucidation of Residual Enzyme Activity and its Clinical Correlation

A central enigma in SBCADD is the inconsistent relationship between genotype and clinical phenotype. medlineplus.govnih.gov Many individuals identified through newborn screening have mutations in the ACADSB gene but remain healthy, while others with similar genetic markers develop severe neurological symptoms such as seizures, developmental delay, and muscle weakness. medlineplus.govnih.govresearchgate.net This discrepancy underscores the need to move beyond simple gene sequencing and investigate the functional consequences of different mutations.

Future research must focus on quantifying the residual activity of the short/branched-chain acyl-CoA dehydrogenase (SBCAD) enzyme in patients. It is hypothesized that the level of remaining enzyme function dictates the clinical outcome. For instance, mutations that lead to a complete absence of the enzyme are more likely to result in severe disease than mutations that only partially reduce its activity. researchgate.net

Key research objectives in this area include:

Developing robust enzyme activity assays: Creating reliable methods to measure SBCAD enzyme activity in accessible patient samples, such as fibroblasts or lymphocytes, is crucial. nih.gov

Correlating enzyme activity with clinical data: Large-scale studies are needed to correlate the measured residual enzyme activity with the long-term clinical outcomes of patients. This would help establish a clearer understanding of how much enzyme function is necessary to prevent symptoms.

Investigating contributing factors: Research should also explore other genetic or environmental factors that might influence the clinical expression of SBCADD, such as metabolic stress from illness or diet. medlineplus.gov

| Genotype Aspect | Observed Finding | Research Implication | Reference |

|---|---|---|---|

| Founder Mutations | A common c.1165 A>G mutation in the Hmong population is often associated with an asymptomatic phenotype. | Investigate protective genetic or environmental factors within this population. | researchgate.netnih.gov |

| Symptomatic Cases | Various mutations are identified in individuals who present with severe clinical symptoms. | Determine if these mutations result in lower residual enzyme activity compared to asymptomatic individuals. | nih.govresearchgate.net |

| Clinical Heterogeneity | Identical genotypes can be found in both a clinically asymptomatic parent and a symptomatic child. | Highlights the need to study epigenetic modifications or the influence of modifier genes. | nih.gov |

Global Epidemiology and Population-Specific Genetic Studies

Understanding the worldwide prevalence of SBCADD and the distribution of ACADSB mutations is essential for public health planning, particularly for newborn screening programs. nih.gov Current data reveal significant variations in prevalence among different ethnic groups.

The disorder is exceptionally common in individuals of Hmong descent, with a prevalence estimated at 1 in 250 to 1 in 500 people, due to a specific founder mutation (c.1165 A>G). medlineplus.govnih.gov In contrast, the prevalence in other populations is much lower. For example, a study in Quanzhou, China, estimated an incidence of 1 in 30,379, while a European study suggested an incidence of 1 in 17,780. nih.govfrontiersin.org Specific mutations have also been identified as being relatively prevalent in other distinct populations, such as individuals from Somalia and Eritrea. nih.gov

| Population | Estimated Prevalence/Incidence | Associated Genetic Finding | Reference |

|---|---|---|---|

| Hmong | 1 in 250 to 1 in 500 | High frequency of c.1165 A>G founder mutation. | medlineplus.govnih.gov |

| Somali/Eritrean | Not established | Reports of a c.303+3A > G mutation. | nih.gov |

| Chinese (Quanzhou) | 1 in 30,379 | c.1165A > G was the most common variant (33.3%), suggesting a possible founder effect. | frontiersin.orgresearchgate.net |

| European | 1 in 17,780 | Various mutations identified. | nih.gov |

| Worldwide | Unknown | Considered a rare condition overall. | medlineplus.gov |

Future research should prioritize:

Large-scale screening studies: Conducting broader newborn screening and genetic analyses in diverse global populations to obtain more accurate prevalence data.

Identification of new mutations: Characterizing the full spectrum of disease-causing mutations in the ACADSB gene across different ethnic groups.

Gene-environment interaction studies: Investigating how the interaction between specific genetic backgrounds and environmental factors may influence the manifestation of the disease. nih.govnih.gov

By pursuing these research directions, the scientific community can hope to unravel the complexities of 2-methylbutyrylglycine and SBCADD, paving the way for improved diagnostics, prognostic tools, and potentially curative therapies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 2-MBG in urine, and how can its molar ratio to creatinine improve diagnostic accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2-MBG. To enhance diagnostic specificity, normalize 2-MBG levels against creatinine (molar ratio) to account for urine dilution variability . For SBCADD diagnosis, thresholds >4 mg/g creatinine in urine are clinically significant .

- Experimental Design Tip : Include internal standards (e.g., deuterated 2-MBG) to control for matrix effects during LC-MS/MS analysis. Validate assays using positive controls from confirmed SBCADD cases .

Q. How does 2-MBG's metabolic pathway relate to short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), and what experimental models validate this association?

- Methodological Answer : 2-MBG accumulates due to impaired L-isoleucine oxidation in SBCADD, a defect in the ACADSB gene. Validate this pathway using:

- In vitro models: Fibroblast cultures from patients, measuring 2-MBG via GC-MS after isotope-labeled isoleucine incubation .

- In vivo models: Knockout mice for ACADSB, with urinary 2-MBG profiling and enzymatic activity assays .

- Data Interpretation : Compare 2-MBG levels in patient cohorts vs. controls, ensuring exclusion of confounding disorders (e.g., MADD) via acylcarnitine profiling .

Advanced Research Questions

Q. What are the key analytical challenges in quantifying 2-MBG, and how can mass spectrometry parameters be optimized to address them?

- Challenges : Low analyte abundance, matrix interference in urine, and isomer discrimination (e.g., 2-MBG vs. isovalerylglycine) .

- Optimization Strategies :

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers.

- Ionization : Electrospray ionization (ESI) in negative mode for enhanced sensitivity.

- Data Acquisition : Multiple reaction monitoring (MRM) transitions: m/z 188 → 144 (2-MBG); m/z 113 → 44 (creatinine) .

- Validation : Perform recovery experiments (spiked urine samples) and inter-laboratory comparisons to ensure reproducibility .

Q. How can researchers address contradictory findings in 2-MBG levels across studies, particularly in disorders like ethylmalonic encephalopathy (EE) or bladder cancer?

- Root Causes : Pre-analytical variables (e.g., sample storage conditions), cohort heterogeneity, or overlapping biomarkers (e.g., ethylmalonic acid in EE) .

- Resolution Framework :

- Standardize Protocols : Adopt uniform urine collection protocols (e.g., fasting vs. postprandial, time of day).

- Multi-Omics Integration : Pair 2-MBG data with acylcarnitine profiles, genomic sequencing (ETHE1 mutations in EE), or metabolomic networks .

- Meta-Analysis : Pool data from published studies using random-effects models to assess effect sizes and heterogeneity .

Q. What statistical approaches are robust for validating 2-MBG as a biomarker in multi-analyte panels, such as bladder cancer detection?

- Methodological Answer :

- Algorithm Training : Use machine learning (e.g., LASSO regression) to select 2-MBG in combination with metabolites like palmitoyl sphingomyelin and guanidine acetate. Optimize sensitivity/specificity via receiver operating characteristic (ROC) curves .

- Validation : Split cohorts into training/test sets (e.g., 70:30). Report area under the curve (AUC) metrics; in bladder cancer, AUCs of 0.78–0.81 were achieved with 2-MBG-containing panels .

- Data Table :

| Cohort | AUC | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| 1 | 0.81 | 50 | 95 |

| 2 | 0.78 | 48 | 93 |

| Adapted from bladder cancer biomarker studies . |

Key Considerations for Experimental Design

- Ethical Compliance : For human studies, detail participant selection criteria (e.g., SBCADD patients vs. healthy controls) and IRB approval processes .

- Reproducibility : Document LC-MS/MS parameters, internal standards, and software versions (e.g., XCalibur for data processing) .

- Data Sharing : Deposit raw metabolomic data in repositories like MetaboLights, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.